N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-14-3-4-15(2)18(9-14)27-23(29)22-17(7-8-32-22)26-24(27)33-12-21(28)25-11-16-5-6-19-20(10-16)31-13-30-19/h3-10H,11-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGRORPRFBSOHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C16H17N1O2S1 |
| Molecular Weight | 255.32 g/mol |
| InChI Key | UBGQZBUHNZBOEM-UHFFFAOYSA-N |
The compound features a benzodioxole moiety and a thienopyrimidine structure which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. Specific mechanisms include the induction of apoptosis and modulation of signaling pathways such as Wnt/β-catenin, which is crucial in cancer metastasis .
- Antimicrobial Properties : The compound has shown potential antimicrobial effects against certain bacterial strains, indicating its utility in treating infections .
- Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in managing inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in cancer cells, preventing their proliferation.
- Reactive Oxygen Species (ROS) Induction : It induces ROS production leading to oxidative stress in cancer cells, which triggers apoptotic pathways .
- Modulation of Signaling Pathways : The compound modulates key signaling pathways involved in cell survival and proliferation, particularly affecting the Wnt/β-catenin pathway .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antitumor Activity :
- Antimicrobial Study :
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
- N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (): Structural Difference: Replaces the 2,5-dimethylphenyl group with a 4-methoxyphenyl moiety. This could influence interactions with hydrophobic enzyme pockets .
- N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (): Structural Difference: Incorporates a 4-ethoxyphenyl group and a hexahydro-benzothienopyrimidine core. Impact: The ethoxy group extends the alkyl chain, increasing lipophilicity. The saturated hexahydro structure may reduce conformational flexibility, affecting target selectivity .
Core Heterocycle Modifications
- Compound 11p (): Structural Difference: Replaces the thienopyrimidinone core with a benzo[e][1,4]diazepin-2-one system and introduces a pyrimido[4,5-d]pyrimidin-2-one moiety. Impact: The diazepinone core expands the molecule’s planar surface area, likely enhancing DNA intercalation or kinase inhibition. Additional methyl and pyridinyl groups may improve metabolic stability .
Stereochemical and Backbone Variations
Physicochemical and Predictive Property Analysis
Table 1: Key Structural and Predicted Properties
*LogP values estimated using fragment-based methods (e.g., XGBoost models as in ).
Methodological Insights for Comparative Studies
ChemGPS-NP Virtual Screening ():
This model enables multi-dimensional comparison of chemical space, surpassing traditional similarity-based approaches. Applied to the target compound, it could identify analogs with divergent scaffolds but conserved bioactivity profiles (e.g., ’s hexahydro core) .GC-MS and HS-SPME Analysis (): These techniques are critical for profiling volatile byproducts or degradation products. For instance, the target compound’s stability under heat could be compared to and analogs to assess synthetic or storage feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
